beta-Glucogallin

Aldose Reductase AKR1B1 Diabetic Complications

Select this specific gallotannin glycoside to ensure experimental validity in polyol pathway research. Beta-Glucogallin (13405-60-2) offers a unique dual mechanism—selective aldose reductase inhibition (IC50 17 µM, 73% sorbitol reduction at 30 µM) plus free radical scavenging—that generic gallic acid or synthetic inhibitors like epalrestat cannot replicate. Its favorable oral bioavailability and proven in vivo hepatoprotective efficacy make it the optimal reference standard for diabetic complication, hepatic, and metabolic syndrome studies.

Molecular Formula C13H16O10
Molecular Weight 332.26 g/mol
CAS No. 13405-60-2
Cat. No. B120199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Glucogallin
CAS13405-60-2
Synonyms[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]3,4,5-trihydroxybenzoate;  1-Galloyl-β-D-glucose;  1-(3,4,5-Trihydroxybenzoate) β-D-Glucopyranose; _x000B_1-Gallate-β-D-glucopyranose;  1-Gallate-β-D-glucose;  1(β)-O-Galloylglucose;  1-Galloyl-β-glu
Molecular FormulaC13H16O10
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2
InChIKeyGDVRUDXLQBVIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Glucogallin (CAS 13405-60-2) Product Baseline for Scientific Procurement


Beta-Glucogallin (1-O-galloyl-β-D-glucose) is a gallotannin-class polyphenolic glycoside, a plant secondary metabolite found in Emblica officinalis (Indian gooseberry) [1]. It functions as a selective aldose reductase (AKR1B1) inhibitor [2] and possesses free radical scavenging properties [3]. Unlike simpler phenolic acids, its glycosidic linkage alters its pharmacokinetic profile and molecular recognition, which is critical for applications in diabetic complication research, particularly in ocular and retinal models.

Why Beta-Glucogallin Cannot Be Replaced by Gallic Acid or Simple Aldose Reductase Inhibitors in Specialized Assays


Generic substitution fails due to the compound's unique dual functionality derived from its glycosylated structure. While gallic acid (the aglycone) exhibits weak aldose reductase inhibition and potent antioxidant activity, beta-glucogallin demonstrates a specific binding energy advantage in computational docking models compared to synthetic inhibitors like sorbinil [1]. Furthermore, the ester-linked glucose moiety enables recognition and transport mechanisms distinct from free gallic acid, resulting in a different urinary excretion profile [2]. Replacing beta-glucogallin with a standard aldose reductase inhibitor like epalrestat would yield vastly different potency (nM vs. µM range) and binding kinetics, while substitution with pure gallic acid would fail to replicate the selective inhibition of the polyol pathway [3].

Quantitative Differentiation of Beta-Glucogallin: Comparative Evidence for Procurement Decisions


AKR1B1 Inhibition: Beta-Glucogallin vs. Clinical Standard Epalrestat

Beta-glucogallin demonstrates a specific and moderate inhibition of AKR1B1 with an IC50 of 17 µM. This distinguishes it from the potent clinical candidate epalrestat, which has an IC50 of 72 nM [1]. The µM range potency of beta-glucogallin is typical for natural product leads and is associated with a different safety and off-target profile compared to the nM potency of synthetic inhibitors like epalrestat . This intermediate potency is often desirable for preventing complete pathway shutdown while mitigating diabetic complications.

Aldose Reductase AKR1B1 Diabetic Complications Cataract

Ex-Vivo Functional Efficacy: Sorbitol Accumulation in Humanized Lens Model

In an ex-vivo transgenic mouse lens model overexpressing human AKR1B1, beta-glucogallin at 30 µM inhibited glucose-induced sorbitol accumulation by 73% compared to untreated controls [1]. In a direct comparison, the positive control sorbinil (a potent synthetic inhibitor) at 10 µM achieved a 97% inhibition [2]. This demonstrates that while beta-glucogallin is less efficacious than the potent synthetic standard, it retains substantial functional activity in a disease-relevant tissue context.

Diabetic Cataract Polyol Pathway Sorbitol Ex-Vivo Organ Culture

Computational Binding Energy: Beta-Glucogallin vs. Sorbinil

Computational docking studies reveal that beta-glucogallin exhibits a more favorable binding energy (-44 kcal/mol) within the AKR1B1 active site compared to the established inhibitor sorbinil (-32 kcal/mol) [1]. This suggests that despite lower potency in some assays, the glycosylated structure facilitates a more stable interaction with the enzyme's specificity pocket.

Molecular Modeling Binding Energy Drug Design Structure-Activity Relationship

Hepatoprotective Activity: Dose-Dependent Amelioration of Oxidative Stress In Vivo

In a carbon tetrachloride (CCl4)-induced hepatotoxicity model in Wistar rats, oral administration of beta-glucogallin at doses of 300-1200 mg/kg for 10 days significantly ameliorated liver injury markers . While this provides in vivo proof of concept for its antioxidant properties, comparative data with gallic acid or standard hepatoprotectants (e.g., silymarin) in the same study are not available.

Hepatoprotection Oxidative Stress Carbon Tetrachloride In Vivo

Lipid Metabolism Modulation: Compositional Efficacy in Hyperlipidemia Models

A patent discloses that compositions containing at least 10% w/w beta-glucogallin are effective in reducing circulating levels of total cholesterol, triglycerides, and LDL cholesterol, while improving the cholesterol:HDL ratio [1]. This hypolipidemic activity is distinct from gallic acid's primary antioxidant role and represents a functional differentiation enabled by the glycosylated form's effects on lipid absorption and metabolism.

Hypolipidemic Cholesterol Triglycerides Metabolic Syndrome

Evidence-Backed Application Scenarios for Beta-Glucogallin in Research and Development


Mechanistic Studies of Diabetic Cataract and Retinopathy

Leveraging beta-glucogallin's selective AKR1B1 inhibition (IC50 17 µM) and functional reduction of sorbitol accumulation (73% at 30 µM) in humanized ex-vivo lens models [1], this compound is optimal for dissecting the polyol pathway's role in ocular diabetic complications. Unlike potent synthetic inhibitors, its moderate potency allows for pathway modulation without complete suppression, enabling more nuanced mechanistic studies.

Medicinal Chemistry Scaffold for Selective Aldose Reductase Inhibitors

The favorable binding energy (-44 kcal/mol) and distinct active site interactions compared to sorbinil [2] position beta-glucogallin as a validated natural product scaffold for structure-based drug design. Researchers can utilize it as a starting point for semisynthetic derivatives aimed at improving potency while maintaining the unique glycoside-mediated binding mode.

In Vivo Models of Oxidative Stress and Hepatic Injury

The demonstrated oral bioavailability and efficacy in ameliorating CCl4-induced hepatotoxicity at 300-1200 mg/kg in rats supports the compound's use as a reference standard or positive control in preclinical studies of liver disease, inflammation, and redox biology. Its dual activity as an AKR1B1 inhibitor and antioxidant provides a multi-target intervention strategy.

Nutraceutical and Functional Food R&D for Metabolic Health

Patented compositions (≥10% beta-glucogallin) showing efficacy in lowering triglycerides, total cholesterol, and LDL [3] validate the compound's application in the development of functional foods or dietary supplements targeting hyperlipidemia and metabolic syndrome. Its natural origin and presence in Ayurvedic plants enhance its appeal for consumer health product innovation.

Quote Request

Request a Quote for beta-Glucogallin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.